4-Methoxy-piperidine-1-carbaldehyde
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Overview
Description
4-Methoxy-piperidine-1-carbaldehyde is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a methoxy group at the fourth position and an aldehyde group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-piperidine-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with piperidine, a six-membered nitrogen-containing heterocycle.
Methoxylation: The piperidine is subjected to methoxylation at the fourth position using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.
Formylation: The methoxylated piperidine is then treated with a formylating agent, such as paraformaldehyde or formic acid, under acidic conditions to introduce the aldehyde group at the first position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Methoxy-piperidine-1-carboxylic acid.
Reduction: 4-Methoxy-piperidine-1-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Industry: It is utilized in the production of fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methoxy-piperidine-1-carbaldehyde involves its reactivity with various biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The methoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
1-Boc-piperidine-4-carboxaldehyde: Features a tert-butoxycarbonyl protecting group instead of a methoxy group.
1-Formylpiperidine: Lacks the methoxy group and has only the aldehyde functionality.
4-Methylpiperidine: Substituted with a methyl group instead of a methoxy group.
Uniqueness: 4-Methoxy-piperidine-1-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
4-methoxypiperidine-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7-2-4-8(6-9)5-3-7/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMQSMQEBVEZEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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